molecular formula C9H6N2O B381920 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile CAS No. 60847-47-4

2,3-Dihydro-2-oxo-1-indolizinecarbonitrile

Cat. No.: B381920
CAS No.: 60847-47-4
M. Wt: 158.16g/mol
InChI Key: DCCUMFSNUVOKDC-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-oxo-1-indolizinecarbonitrile is a heterocyclic compound with the molecular formula C9H6N2O It is characterized by a fused ring system consisting of an indolizine core with a carbonitrile group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyanoacetamide with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the indolizine ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-oxo-1-indolizinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with hydroxyl groups.

    Substitution: Substituted products with various functional groups replacing the nitrile group.

Scientific Research Applications

2,3-Dihydro-2-oxo-1-indolizinecarbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: A parent compound with similar structural features but lacking the carbonitrile and keto groups.

    2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with a similar fused ring system.

    2-Cyanoacetamide: A precursor used in the synthesis of 2,3-Dihydro-2-oxo-1-indolizinecarbonitrile.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-oxo-3H-indolizine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-5-7-8-3-1-2-4-11(8)6-9(7)12/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCUMFSNUVOKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C2N1C=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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